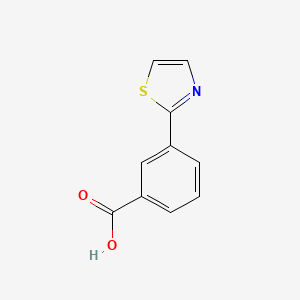

3-(1,3-Thiazol-2-yl)benzoic acid

Vue d'ensemble

Description

3-(1,3-Thiazol-2-yl)benzoic acid is a heterocyclic compound that features a thiazole ring attached to a benzoic acid moiety Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with α-haloketones, followed by oxidation to form the thiazole ring. The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis and reduce production costs .

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Halogens, nitrating agents, and sulfonating agents are often employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives

Applications De Recherche Scientifique

3-(1,3-Thiazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of materials with specific electronic and optical properties

Mécanisme D'action

The mechanism of action of 3-(1,3-Thiazol-2-yl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to alterations in cell function and viability .

Comparaison Avec Des Composés Similaires

Benzothiazole: Contains a benzene ring fused to a thiazole ring. Known for its wide range of biological activities, including anticancer and antimicrobial properties.

Thiazole: A simpler structure with only the five-membered thiazole ring. Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: 3-(1,3-Thiazol-2-yl)benzoic acid is unique due to the presence of both the thiazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties.

Activité Biologique

3-(1,3-Thiazol-2-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and interactions with various biological systems.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in biological activity, particularly as an enzyme inhibitor. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological macromolecules.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Specifically, it has been noted for its potential to inhibit protein kinases, such as CK2α. The structure suggests that it could bind to the active site or an allosteric site of these enzymes, thereby modulating their activity.

Table 1: Inhibition Potency of this compound Against CK2α

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound needs to be sourced from experimental studies.

2. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in reducing cell viability in human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Concentration (μM) | % Cell Viability |

|---|---|---|

| HepG2 | 25 | TBD |

| HT-29 | 25 | TBD |

| MCF-7 | 25 | TBD |

Note: Specific values for % Cell Viability need to be filled in based on experimental data.

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways and the inhibition of key signaling pathways associated with cancer progression. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase activation and inhibition of anti-apoptotic proteins.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, researchers found that compounds structurally related to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of the thiazole moiety in enhancing biological activity.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of various thiazole derivatives, including this compound. The results indicated that this compound could effectively inhibit CK2α with an IC50 value comparable to known inhibitors.

Propriétés

IUPAC Name |

3-(1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFSSABBFANDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610558 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847956-27-8 | |

| Record name | 3-(1,3-Thiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.